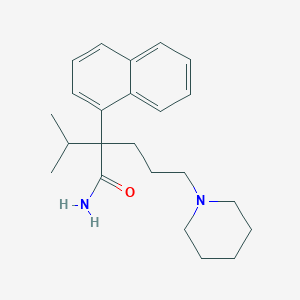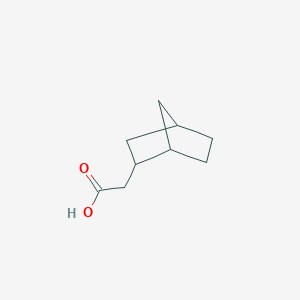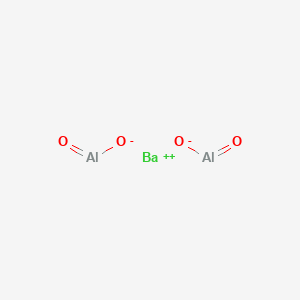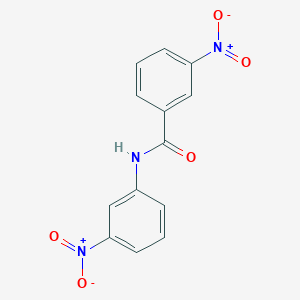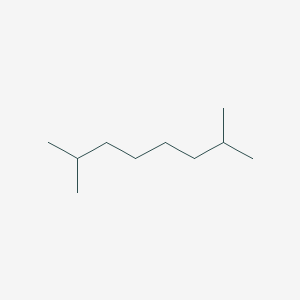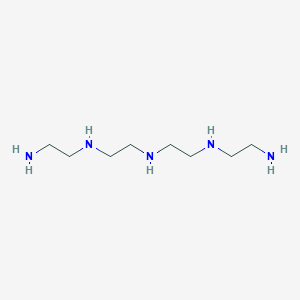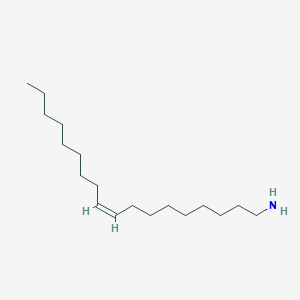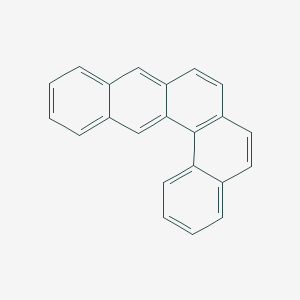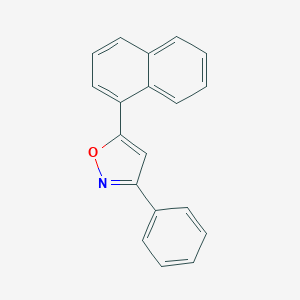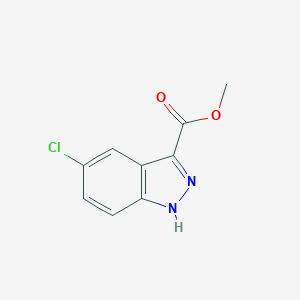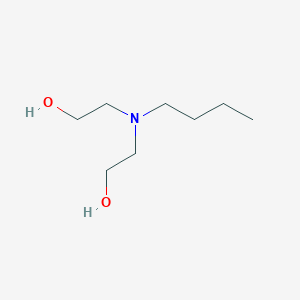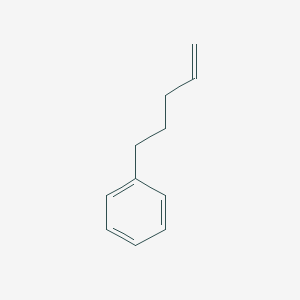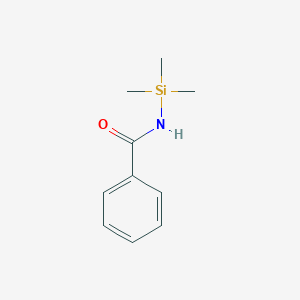
N-trimethylsilylbenzamide
Übersicht
Beschreibung
N-trimethylsilylbenzamide is a chemical compound that is used in scientific research for various applications. It is a derivative of benzamide and contains a trimethylsilyl group, which makes it highly reactive and useful in many different fields of study. In
Wissenschaftliche Forschungsanwendungen
N-trimethylsilylbenzamide has many different scientific research applications. One of the most common uses is as a reagent in organic chemistry reactions. It is used to protect carbonyl groups in organic molecules, which can then be selectively deprotected using mild acid conditions. This makes it a valuable tool in the synthesis of complex organic molecules.
Another application of N-trimethylsilylbenzamide is in the study of protein-ligand interactions. It can be used to modify small molecules and peptides, allowing them to bind to specific protein targets. This makes it a useful tool in drug discovery and development.
Wirkmechanismus
N-trimethylsilylbenzamide works by reacting with carbonyl groups in organic molecules. The trimethylsilyl group is highly reactive and can form a stable covalent bond with the carbonyl group. This protects the carbonyl group from further reactions, allowing for selective deprotection under mild acid conditions.
Biochemische Und Physiologische Effekte
N-trimethylsilylbenzamide does not have any known biochemical or physiological effects. It is used solely as a reagent in scientific research applications and is not intended for use in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-trimethylsilylbenzamide is its high reactivity. It can be used to protect carbonyl groups in organic molecules, allowing for selective deprotection under mild acid conditions. This makes it a valuable tool in the synthesis of complex organic molecules.
However, there are also some limitations to the use of N-trimethylsilylbenzamide. It is highly reactive and can be difficult to handle, requiring careful handling and storage. It is also sensitive to moisture and air, which can cause it to degrade over time.
Zukünftige Richtungen
There are many potential future directions for the use of N-trimethylsilylbenzamide in scientific research. One area of interest is in the development of new drugs and therapies. N-trimethylsilylbenzamide can be used to modify small molecules and peptides, allowing them to bind to specific protein targets. This makes it a useful tool in drug discovery and development.
Another potential future direction is in the study of protein-ligand interactions. N-trimethylsilylbenzamide can be used to modify small molecules and peptides, allowing them to bind to specific protein targets. This makes it a useful tool in the study of protein structure and function.
Conclusion:
In conclusion, N-trimethylsilylbenzamide is a valuable tool in scientific research. It has many different applications, including as a reagent in organic chemistry reactions and in the study of protein-ligand interactions. Its high reactivity makes it a valuable tool in the synthesis of complex organic molecules. While there are some limitations to its use, there are also many potential future directions for its application in scientific research.
Eigenschaften
CAS-Nummer |
1011-57-0 |
|---|---|
Produktname |
N-trimethylsilylbenzamide |
Molekularformel |
C10H15NOSi |
Molekulargewicht |
193.32 g/mol |
IUPAC-Name |
N-trimethylsilylbenzamide |
InChI |
InChI=1S/C10H15NOSi/c1-13(2,3)11-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,11,12) |
InChI-Schlüssel |
BLUMSOONSFWPGU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)NC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
C[Si](C)(C)NC(=O)C1=CC=CC=C1 |
Synonyme |
N-Trimethylsilylbenzamide |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

